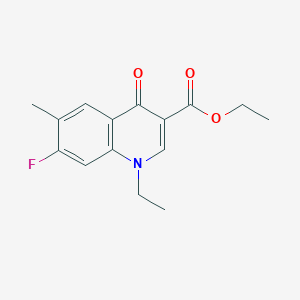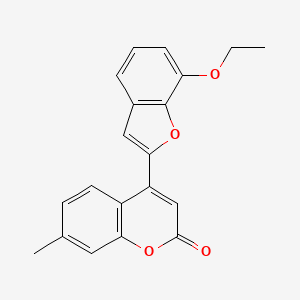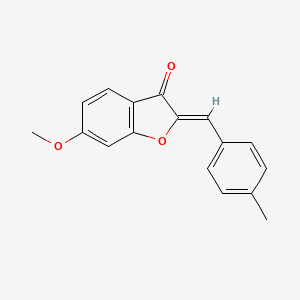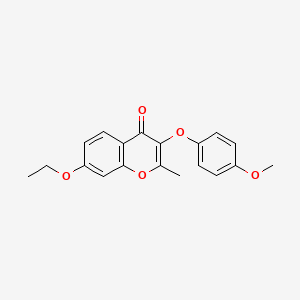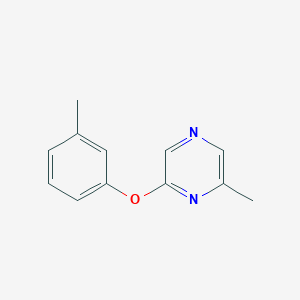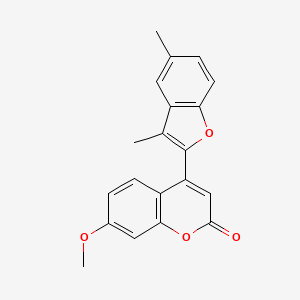
4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran and chromenone derivatives. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both benzofuran and chromenone moieties in its structure imparts unique chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the following steps:
-
Formation of Benzofuran Moiety: : The benzofuran moiety can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions. For example, 3,5-dimethylphenol can be reacted with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst to form the benzofuran ring.
-
Formation of Chromenone Moiety: : The chromenone moiety can be synthesized by the condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions. For instance, 7-methoxysalicylaldehyde can be condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the chromenone ring.
-
Coupling of Benzofuran and Chromenone Moieties: : The final step involves the coupling of the benzofuran and chromenone moieties. This can be achieved through a Friedel-Crafts acylation reaction, where the benzofuran derivative is acylated with the chromenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl groups to carboxylic acids.
-
Reduction: : Reduction reactions can be performed on the chromenone moiety, particularly at the carbonyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to a hydroxyl group.
-
Substitution: : The compound can undergo substitution reactions, particularly at the methoxy group. Nucleophiles such as halides or amines can replace the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of hydroxyl groups from carbonyl groups.
Substitution: Formation of halides or amines from methoxy groups.
Scientific Research Applications
4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: Investigated for its potential therapeutic applications. Its unique structural features may allow it to act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins in biological systems. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. Its ability to affect these pathways makes it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(2-benzofuranyl)-7-methoxy-2H-chromen-2-one and 4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one share structural similarities with this compound.
Uniqueness: The presence of both 3,5-dimethylbenzofuran and 7-methoxychromenone moieties in the same molecule imparts unique chemical and biological properties. This combination allows for a broader range of interactions with molecular targets and pathways, making it a more versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)12(2)20(24-17)16-10-19(21)23-18-9-13(22-3)5-6-14(16)18/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYNTCINVRTDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429348.png)
![2-methoxy-6-({1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B6429357.png)
![methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429365.png)
![methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429376.png)
![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6429390.png)
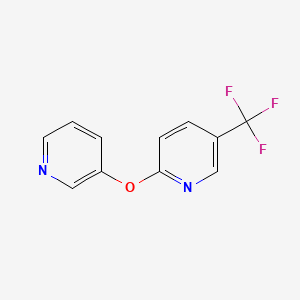
![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)
